(S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid
Description
Properties
IUPAC Name |
(2S)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F4NO4S/c1-20(2,22)12-17(19(27)28)26-18(21(23,24)25)15-6-4-13(5-7-15)14-8-10-16(11-9-14)31(3,29)30/h4-11,17-18,26H,12H2,1-3H3,(H,27,28)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRUCZQBUTYOE-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target theP38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation.
Pharmacokinetics
Similar compounds have been suggested to have good bioavailability, indicating that they are well-absorbed and distributed within the body.
Biological Activity
(S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid, also known as a potent pharmacological agent, has garnered attention in recent years for its biological activity. This compound is characterized by its complex structure and significant potential in medicinal chemistry.
- Molecular Formula : C21H23F4NO4S
- Molecular Weight : 461.47 g/mol
- CAS Number : 1415559-56-6
- Purity : Typically around 95% .
The biological activity of this compound primarily revolves around its interaction with specific biological targets, notably receptors and enzymes involved in various physiological processes. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits:
- Antidiabetic Effects :
- Anticancer Potential :
- Neuroprotective Properties :
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Initial studies have indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive Properties
Research indicates that compounds similar to (S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid exhibit antihypertensive effects. The incorporation of fluorine atoms enhances the lipophilicity and bioavailability of the compound, making it a candidate for treating hypertension by modulating vascular resistance and heart rate.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. The trifluoromethyl group is known to influence the interaction of the compound with biological membranes, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Pharmacological Studies
In Vitro and In Vivo Studies
Pharmacological studies have demonstrated that this compound can modulate various signaling pathways. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways associated with cardiovascular diseases. These findings highlight its potential as a lead compound for further drug development.
Structure-Activity Relationship (SAR)
Influence of Functional Groups
The structure of this compound allows for extensive SAR studies. The presence of the methylsulfonyl group is believed to enhance the compound's solubility and stability, which are critical factors in drug formulation. Variations in the biphenyl moiety can also lead to significant changes in biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antihypertensive Effects | Demonstrated significant reduction in blood pressure in animal models when administered at specific dosages. |
| Study 2 | Neuroprotective Activity | Showed reduced neuronal cell death in vitro under oxidative stress conditions. |
| Study 3 | Enzyme Inhibition | Identified inhibition of angiotensin-converting enzyme (ACE), indicating potential use in hypertension management. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes align with several classes of bioactive molecules. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Metabolic stability inferred from sulfonyl group’s resistance to oxidative metabolism .
Structural and Functional Insights
Trifluoromethyl and Sulfonyl Groups: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding compared to non-fluorinated analogs . The methylsulfonyl biphenyl moiety increases metabolic stability and prolongs half-life relative to simpler aryl groups (e.g., phenyl or naphthyl) .
Stereochemical Specificity: The (S,S)-configuration of the ethylamino linker likely optimizes target engagement, as seen in analogous β-amino acid derivatives (e.g., thrombin inhibitors with >100x potency for correct stereoisomers) .
Comparative Bioactivity: Unlike ferroptosis inducers (e.g., erastin analogs), this compound lacks electrophilic “warheads” for ROS generation, suggesting a non-cytotoxic mechanism . Compared to marine-derived thiazolidines, its synthetic origin allows for tunable pharmacokinetics, though natural products often exhibit broader-spectrum antimicrobial activity .
Research Findings and Data Gaps
- Ferroptosis studies emphasize the therapeutic window for selective cancer cell targeting, but the target compound’s role in redox pathways remains unexplored .
- Analytical methods from marine natural product research (e.g., LC/MS profiling ) could resolve its minor metabolites and degradation products.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing (S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid?
- Methodological Answer : The synthesis typically involves multi-step enantioselective processes. For example, chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) are critical for maintaining stereochemistry at the (S)-configured centers . Key steps include:
- Fluorination of the pentanoic acid backbone using fluorinating agents like DAST (diethylaminosulfur trifluoride).
- Formation of the biphenyl sulfonyl moiety via Suzuki-Miyaura coupling, as seen in analogous biphenyl systems .
- Amine coupling under Schlenk conditions to preserve stereochemical integrity .
Q. How is the structural integrity and purity of this compound validated?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and substitution patterns, particularly for fluorinated and trifluoromethyl groups .
- HPLC-MS to assess purity (>95%) and detect trace impurities, with reversed-phase C18 columns and acetonitrile/water gradients being standard .
- X-ray crystallography for absolute configuration verification, if single crystals are obtainable .
Q. What are the challenges in maintaining stereochemical fidelity during synthesis?
- Methodological Answer : The compound’s two (S)-configured centers require stringent control:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination and amine coupling steps .
- Computational modeling (DFT or molecular mechanics) to predict steric hindrance and optimize reaction pathways, as highlighted in ICReDD’s reaction design framework .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functional group compatibility of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) predict transition states for fluorination and coupling reactions, reducing trial-and-error experimentation . For example:
- Reaction path searches identify optimal conditions for sulfonyl group installation without racemization .
- Solvent effects on stereoselectivity are modeled using COSMO-RS to select solvents like THF or DMF .
Q. How do researchers resolve contradictions in spectroscopic data for fluorinated analogs?
- Methodological Answer : Fluorine’s strong deshielding effects complicate NMR interpretation. Strategies include:
- 2D NMR (HSQC, HMBC) to assign overlapping ¹⁹F and ¹H signals .
- Isotopic labeling (e.g., ¹⁸O or ²H) to trace functional group interactions in mass spectrometry .
- Cross-validation with synthetic intermediates (e.g., truncated analogs from ) to isolate spectral contributions .
Q. What methodologies are used to study this compound’s biological activity in vitro?
- Methodological Answer : Target engagement assays are prioritized:
- Surface plasmon resonance (SPR) to measure binding affinity to enzymes or receptors, with immobilization via carboxylate coupling .
- Fluorescence polarization assays for competitive inhibition studies, using fluorophore-labeled substrates .
- Metabolic stability tests in liver microsomes (human/rat) to assess CYP450 interactions .
Q. How can membrane separation technologies optimize its purification?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with MWCO 300–500 Da effectively separate the compound (MW ~500–600 g/mol) from smaller byproducts. Process parameters include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
